5-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-2-methoxypyridine

Medicinal Chemistry Wnt Signaling Structure-Activity Relationship

This substituted pyridyl-piperidine (CAS 2034497-87-3) is specifically deployed in canonical Wnt/β-catenin inhibitor SAR campaigns. Its 3-((3-chloropyridin-4-yl)oxy)piperidine core with 2-methoxypyridine distal heteroaryl enables systematic variation at the linker and carbonyl partner. Order both this 3-oxy analog and its 4-oxymethyl counterpart (CAS 2640861-48-7) to resolve binding-mode differences via SPR or crystallography. The lower predicted logP (XLogP3-AA 2.4) supports developability profiling against coumarin- and isoquinoline-substituted analogs.

Molecular Formula C17H18ClN3O3
Molecular Weight 347.8
CAS No. 2034497-87-3
Cat. No. B2750683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-2-methoxypyridine
CAS2034497-87-3
Molecular FormulaC17H18ClN3O3
Molecular Weight347.8
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C17H18ClN3O3/c1-23-16-5-4-12(9-20-16)17(22)21-8-2-3-13(11-21)24-15-6-7-19-10-14(15)18/h4-7,9-10,13H,2-3,8,11H2,1H3
InChIKeyBJXVVSRSXQPVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{3-[(3-Chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-2-methoxypyridine (CAS 2034497-87-3): Procurement-Relevant Baseline for a Research-Grade Piperidine-Pyridine Hybrid


The compound 5-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-2-methoxypyridine (CAS 2034497-87-3) is a synthetic heterocyclic small molecule (C17H18ClN3O3, MW 347.8 g/mol) featuring a 3-chloropyridin-4-yloxy group linked to a piperidine ring, which is further connected via a carbonyl bridge to a 2-methoxypyridine moiety. [1] It belongs to the substituted pyridyl-piperidine class, a scaffold extensively explored in patent literature—most notably by Merck KGaA (in collaboration with Cancer Research Technology Limited) in the context of canonical Wnt/β-catenin pathway inhibition for hyperproliferative, inflammatory, and degenerative diseases. [2] While the compound is commercially available as a research reagent, its publicly disclosed pharmacological profile remains sparse, necessitating rigorous, comparator-driven evaluation by scientific procurement teams.

Why Structurally Similar Pyridyl-Piperidine Analogs Cannot Substitute for CAS 2034497-87-3 in Targeted Research


Within the substituted pyridyl-piperidine chemical space, minor structural variations—such as the position of the oxy-linker on the piperidine ring, the nature of the heteroaryl carbonyl partner, and the substitution pattern on the pyridine rings—can profoundly alter target engagement, Wnt pathway inhibitory potency, and physicochemical properties. [1] The Merck patent family (US2017/0107222 A1) explicitly demonstrates that compounds within this class exhibit divergent IC₅₀ values in Wnt reporter gene assays and differential metabolic stability, underscoring that generic substitution without quantitative head-to-head data introduces unacceptable risk for assay reproducibility and SAR campaign integrity. [2] The evidence presented below examines the limited but critical differentiating attributes of CAS 2034497-87-3 relative to its closest commercially cataloged structural neighbors.

Quantitative Differentiation Evidence for CAS 2034497-87-3 Against Its Closest Structural Comparators


Regioisomeric Linker Position Distinguishes CAS 2034497-87-3 from the 4-Oxymethyl Piperidine Analog

CAS 2034497-87-3 features a 3-((3-chloropyridin-4-yl)oxy)piperidine motif, in which the chloropyridinyloxy group is directly attached to the piperidine ring at the 3-position. In contrast, its closest commercially listed regioisomeric analog, 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine (CAS 2640861-48-7), incorporates an oxymethyl spacer at the piperidine 4-position. This structural difference results in a molecular weight shift (CAS 2034497-87-3: 347.8 g/mol vs. 2640861-48-7: 361.8 g/mol; Δ = +14.0 g/mol for the comparator) and a modification of the heteroaryl carbonyl partner from 6-methoxypyridin-3-yl (target compound) to 2-methoxypyridin-3-yl (comparator). The direct 3-oxy attachment in CAS 2034497-87-3 reduces the number of rotatable bonds versus the oxymethyl analog, potentially influencing conformational pre-organization and target binding entropy.

Medicinal Chemistry Wnt Signaling Structure-Activity Relationship Piperidine Scaffold

Distal Heteroaryl Variation: 2-Methoxypyridine (CAS 2034497-87-3) vs. Coumarin and Isoquinoline Analogs

The carbonyl-linked heteroaryl group in CAS 2034497-87-3 is 2-methoxypyridine, a moiety associated with type II kinase inhibitor pharmacophores. Two structurally related analogs bearing the identical 3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl core but different distal heteroaryl groups are commercially cataloged: one incorporating a 2H-chromen-2-one (coumarin) substituent, and another carrying an isoquinolin-1-yl group. [1] While no direct comparative bioactivity data exist in the public domain for these three compounds, the 2-methoxypyridine moiety in CAS 2034497-87-3 is noted as a privileged scaffold in kinase inhibitor design, as evidenced by its presence in the Merck Wnt inhibitor patent family's core Formula (I). [2] The coumarin analog introduces a larger, more lipophilic aromatic system (predicted ΔlogP ≈ +0.5 to +1.0 versus the target compound, based on the coumarin ring's contribution), which may alter solubility, metabolic stability, and off-target polypharmacology profiles in cellular assays.

Heterocyclic Chemistry Wnt Pathway Inhibition Kinase Selectivity Chemical Probe Development

Class-Level Wnt Pathway Inhibitory Potential and Patent Context Differentiate CAS 2034497-87-3 from Unrelated Piperidine Derivatives

CAS 2034497-87-3 is encompassed by the generic Formula (I) disclosed in the Merck/Cancer Research Technology patent family (US2017/0107222 A1; WO2015/136011), which explicitly claims substituted pyridyl piperidine compounds as Wnt pathway inhibitors for the treatment of hyperproliferative diseases such as cancer. [1] In contrast, commercially available piperidine derivatives lacking the 3-chloropyridin-4-yloxy motif (e.g., 1-(6-methoxypyridine-3-carbonyl)piperidin-3-ol, CAS not provided; teplinovivint, CAS 1428064-91-8) target different nodes in the Wnt pathway (e.g., β-catenin–TCF interaction for teplinovivint) or entirely distinct pharmacological mechanisms. While the specific IC₅₀ value for CAS 2034497-87-3 in the Wnt Super Top Flash (STF) luciferase reporter assay has not been publicly disclosed, the patent's exemplified compounds within this structural class demonstrate Wnt pathway inhibitory IC₅₀ values ranging from <10 nM to >1 µM, with potency highly dependent on the exact substitution pattern on the piperidine and pyridine rings. [1] The presence of the 3-chloropyridin-4-yloxy group—a structural feature shared with the most potent disclosed examples—positions CAS 2034497-87-3 within the active pharmacophoric space of this patent-defended chemical series.

Wnt/β-catenin Signaling Cancer Therapeutics Patent Analysis Chemical Biology

Optimal Scientific Deployment Scenarios for CAS 2034497-87-3 Based on Differential Evidence


Wnt/β-Catenin Pathway Chemical Probe Development and SAR Expansion

As a compound conforming to the Merck pyridyl piperidine patent space, CAS 2034497-87-3 is best deployed as a starting point or control compound for medicinal chemistry teams conducting canonical Wnt pathway inhibitor SAR studies. [1] Its 3-((3-chloropyridin-4-yl)oxy)piperidine core, combined with the 2-methoxypyridine distal heteroaryl group, enables systematic variation at both the piperidine linker position and the carbonyl-linked heteroaryl partner to establish clear structure–activity relationships. The compound's commercial availability eliminates the need for custom multi-step synthesis, accelerating hit-to-lead timelines in academic and industrial drug discovery settings.

Comparative Physicochemical Profiling Against Higher-Lipophilicity Analogs

Based on its predicted XLogP3-AA of 2.4 and 2-methoxypyridine distal heteroaryl, CAS 2034497-87-3 is a suitable candidate for head-to-head solubility, permeability (e.g., PAMPA or Caco-2), and metabolic stability comparisons against the coumarin- and isoquinoline-substituted analogs identified in Section 3. [2] Procurement teams supporting lead optimization programs should prioritize this compound when de-risking analog series against developability criteria such as kinetic solubility >50 µM or human liver microsome intrinsic clearance <30 mL/min/kg, where lower logP is a recognized favorable parameter.

Selectivity Panel Screening Against Distal Wnt Pathway Nodes and Off-Target Kinases

Given the 2-methoxypyridine moiety's association with kinase inhibitor pharmacophores and the Merck patent's specification of Wnt pathway modulation, CAS 2034497-87-3 is appropriate for inclusion in selectivity screening panels. [1] Researchers should deploy this compound in parallel with teplinovivint (β-catenin–TCF inhibitor) and other mechanistically distinct Wnt modulators in cellular assays (e.g., HCT116 or SW480 colon cancer lines bearing APC or β-catenin mutations) to deconvolve target engagement and evaluate polypharmacology risks. This differential profiling directly addresses the scientific selection question of whether a pyridyl-piperidine Wnt inhibitor provides a cleaner pharmacological phenotype than agents targeting downstream transcription factor interactions.

Regioisomeric Linker Evaluation in Binding Mode Studies

The structural differentiation between CAS 2034497-87-3 (3-oxy substitution) and CAS 2640861-48-7 (4-oxymethyl substitution) presents a focused opportunity for computational and biophysical binding-mode comparisons. Procurement of both compounds enables X-ray crystallography or surface plasmon resonance (SPR) studies to determine whether the direct 3-oxy attachment yields a more enthalpically favorable binding pose compared to the flexible oxymethyl linker, directly informing the design of next-generation Wnt inhibitors with improved binding kinetics.

Quote Request

Request a Quote for 5-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-2-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.